Ethyl 6-amino-7H-purine-2-carboxylate
Description
Ethyl 6-amino-7H-purine-2-carboxylate is a purine derivative characterized by an ethyl carboxylate group at the 2-position and an amino group at the 6-position of the purine ring. Its molecular formula is C₈H₉N₅O₂ (inferred from structural analogs in ). Purine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleotides, enabling interactions with enzymes and receptors. This distinction underscores the importance of regiochemistry in modulating physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 6-amino-7H-purine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-2-15-8(14)7-12-5(9)4-6(13-7)11-3-10-4/h3H,2H2,1H3,(H3,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYSASCCSDYUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C2C(=N1)N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: Ethyl 6-aminopurine-7-carboxylate
- Structural Differences : The ethyl carboxylate group is at the 7-position instead of the 2-position (Figure 1).
- Implications :
- Hydrogen Bonding : The 2-carboxylate group may participate in stronger hydrogen bonding with biomolecules compared to the 7-position, altering receptor affinity.
- Solubility : The 2-carboxylate isomer may exhibit higher aqueous solubility due to increased polarity near the purine core.
- Data: Property Ethyl 6-amino-7H-purine-2-carboxylate Ethyl 6-aminopurine-7-carboxylate Molecular Formula C₈H₉N₅O₂ C₈H₉N₅O₂ Substituent Positions 2-carboxylate, 6-amino 7-carboxylate, 6-amino PubChem CID N/A 247647
Isoquinoline Derivatives with Ethyl Carboxylate Groups
Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () share the ethyl carboxylate moiety but differ in core structure:
- Core Heterocycle: Isoquinoline (two fused benzene rings) vs. purine (imidazole fused with pyrimidine).
- Functional Groups: Methoxy and methyl groups in isoquinoline derivatives vs. amino and carboxylate groups in purines.
- Applications: Isoquinoline derivatives are often explored for antimicrobial and anticancer activities, while purine analogs are pivotal in antiviral and kinase inhibitor therapies.
Thiazolo-Pyrimidine Derivatives
The compound ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () provides insights into ethyl carboxylate effects on complex heterocycles:
- Crystallography : Single-crystal X-ray data reveal bond angles (e.g., C5–N2–C3–C2: 172.4°) and torsion angles (e.g., C17–C2–C3–O1: 4.5°), highlighting conformational rigidity.
- Solubility : The bulky trimethoxybenzylidene group reduces solubility compared to purine analogs, emphasizing steric hindrance’s role.
Research Findings and Implications
Structural Flexibility vs. Bioactivity
- Purine Analogs: The amino and carboxylate groups enable dual hydrogen bonding, mimicking ATP/GTP in enzymatic interactions.
- Isoquinoline and Thiazolo-Pyrimidine Analogs: Bulkier substituents (e.g., phenyl, methoxy) enhance lipophilicity, favoring membrane penetration but reducing aqueous solubility.
Crystallographic Techniques
- SHELX software () is widely used for refining crystal structures of small molecules, including ethyl carboxylate derivatives (e.g., ).
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